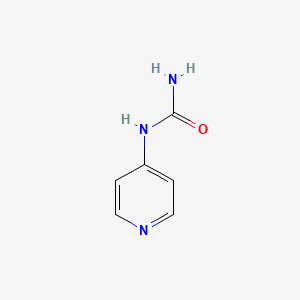

4-Methyl-2-nitrobenzoesäure

Übersicht

Beschreibung

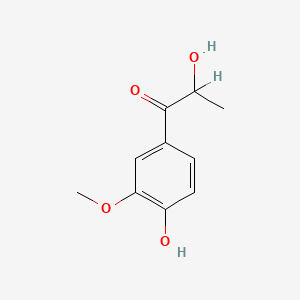

4-Methyl-2-nitrobenzoic acid is a chemical compound that has been the subject of various studies due to its potential applications in organic synthesis and material science. Although the provided papers do not directly discuss 4-Methyl-2-nitrobenzoic acid, they do provide insights into similar compounds and their synthesis, structure, and properties, which can be informative for understanding 4-Methyl-2-nitrobenzoic acid.

Synthesis Analysis

The synthesis of compounds related to 4-Methyl-2-nitrobenzoic acid involves several steps, including nitration, esterification, and the formation of salts with organic bases. For instance, the synthesis of 4-methylsulfonyl-2-nitrobenzoate was achieved by reacting methanol and thionyl chloride with 4-methylsulfonyl-2-nitrobenzoic acid under mild conditions . Similarly, the synthesis of 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole was reported, which includes a nucleophilic substitution with pyridine without additional base, and the use of glycolic acid for the cyclisation step to avoid by-products . These methods could potentially be adapted for the synthesis of 4-Methyl-2-nitrobenzoic acid by considering the specific functional groups and reactivity of the compound.

Molecular Structure Analysis

The molecular structure of compounds similar to 4-Methyl-2-nitrobenzoic acid has been characterized using X-ray diffraction and NMR spectroscopy. For example, the crystal structure of methyl 4-methylsulfonyl-2-nitrobenzoate revealed the dihedral angles between the nitro group and the benzene ring, as well as between the carboxylate group and the benzene ring . Additionally, the structure of 2-methylimidazolium-4-nitrobenzoate was determined, showing the presence of H-bonding interactions and crystallization in a triclinic crystal system . These structural analyses are crucial for understanding the chemical behavior and potential applications of 4-Methyl-2-nitrobenzoic acid.

Chemical Reactions Analysis

The reactivity of nitrobenzoic acid derivatives is highlighted in the synthesis of various compounds. For instance, the formation of 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole involves a nucleophilic substitution reaction . The Fischer esterification reaction was used to synthesize 4-amino-3-nitrobenzoic acid methyl ester, demonstrating the reactivity of the nitrobenzoic acid moiety under acidic conditions . These reactions provide a basis for predicting the chemical behavior of 4-Methyl-2-nitrobenzoic acid in various organic transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrobenzoic acid derivatives have been studied through various techniques. The crystal structure of methyl 4-methylsulfonyl-2-nitrobenzoate is stabilized by weak intermolecular interactions . The optical properties of 2-methylimidazolium-4-nitrobenzoate were investigated using UV-Vis-NIR spectroscopy, and its thermal stability was assessed by thermo gravimetric and differential thermal analyses . These studies provide insights into the stability, intermolecular interactions, and potential applications of 4-Methyl-2-nitrobenzoic acid in optical materials.

Wissenschaftliche Forschungsanwendungen

Synthese von pharmazeutischen Zwischenprodukten

4-Methyl-2-nitrobenzoesäure: wird bei der Synthese von Zwischenprodukten für pharmazeutische Verbindungen verwendet. So dient sie beispielsweise als Vorläufer bei der Herstellung von Raltitrexed, einem Antimetaboliten, der in der Chemotherapie eingesetzt wird . Die Nitrogruppe der Verbindung ist eine wichtige funktionelle Gruppe, die weitere chemische Umwandlungen ermöglicht, die zur Herstellung komplexer pharmazeutischer Strukturen erforderlich sind.

Forschung zur organischen Synthese

In der organischen Chemie wird This compound zur Untersuchung verschiedener organischer Reaktionen verwendet, darunter Nitrierungsprozesse. Forscher haben umweltfreundliche Nitrierungsprozesse entwickelt, die diese Verbindung verwenden und eine hohe Selektivität und Kontrolle über die Reaktionsgeschwindigkeit ermöglichen .

Materialwissenschaft

Diese Verbindung ist an der Synthese eindimensionaler Lanthanid-Koordinationskomplexe beteiligt. Diese Komplexe haben potenzielle Anwendungen in der Materialwissenschaft, insbesondere bei der Entwicklung neuer Materialien mit einzigartigen magnetischen und optischen Eigenschaften .

Analytische Chemie

This compound: kann als Standard- oder Referenzverbindung in der analytischen Chemie verwendet werden, insbesondere in der Hochleistungsflüssigkeitschromatographie (HPLC), um analytische Methoden zu kalibrieren und deren Genauigkeit zu gewährleisten .

Umweltchemie

Die Nitrogruppe in This compound kann in Redoxreaktionen als Elektronenakzeptor wirken. Diese Eigenschaft wird in der Umweltchemie zur Degradation persistenter organischer Schadstoffe in Abwasserbehandlungsprozessen genutzt .

Chemieunterricht

Aufgrund ihrer klar definierten Struktur und Reaktivität wird This compound häufig im Bildungsbereich verwendet, um wichtige Konzepte der organischen Chemie und Synthese zu veranschaulichen .

Katalyseforschung

Die Verbindung wird für ihre Rolle als Ligand in der Katalyse untersucht. Ihre Fähigkeit, mit Metallen zu koordinieren, kann zur Entwicklung neuer Katalysatoren führen, die die Effizienz chemischer Reaktionen verbessern .

Polymerwissenschaft

This compound: kann ein Monomer oder ein Baustein bei der Synthese von Polymeren sein. Die Nitrogruppe kann zu einem Amin reduziert werden, das dann zur Herstellung von polymeren Materialien mit bestimmten Funktionalitäten verwendet werden kann .

Safety and Hazards

Zukünftige Richtungen

While specific future directions for 4-Methyl-2-nitrobenzoic acid are not mentioned in the retrieved sources, it’s worth noting that nitro compounds have been studied for their potential in charge-transfer complexes due to the enhanced possibility for stabilization of the excited state through electron delocalization involving both components .

Eigenschaften

IUPAC Name |

4-methyl-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4/c1-5-2-3-6(8(10)11)7(4-5)9(12)13/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZLLSSGOPIGKDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20292061 | |

| Record name | 4-Methyl-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20292061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

27329-27-7 | |

| Record name | 27329-27-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80180 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methyl-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20292061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methyl-2-nitrobenzo200000031436 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Can borane-tetrahydrofuran (THF) and boron trifluoride-etherate be used to reduce sterically hindered aromatic carboxylic acids like 4-methyl-2-nitrobenzoic acid?

A1: While the research primarily focuses on the broad applicability of the borane-THF and boron trifluoride-etherate reduction system for various functionalized aromatic carboxylic acids, it specifically notes that the reduction of 3-hydroxy-4-methyl-2-nitrobenzoic acid, a compound structurally similar to 4-methyl-2-nitrobenzoic acid, resulted in both low conversion and yield []. The authors suggest that the electron-withdrawing nitro group ortho to the carboxylic acid might hinder the reaction. Therefore, based on the provided research, it can be inferred that the reduction of 4-methyl-2-nitrobenzoic acid using this method might face similar challenges and result in low conversion and yield.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.